N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide belongs to the chalcone class of compounds. Chalcones are characterized by their 1,3-diphenylprop-2-en-1-one backbone, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl group []. They are often naturally occurring and exhibit diverse biological activities [].
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is an organic compound classified under the acrylamide family. This compound features both ethoxy and methoxy functional groups attached to phenyl rings, which are linked to an acrylamide moiety. Its unique structure imparts specific chemical properties that make it of interest in various scientific applications, particularly in the fields of chemistry and pharmacology.
The compound can be identified by its CAS number 19186-87-9 and is documented in databases such as PubChem and the European Chemicals Agency. Its synthesis and properties have been described in various chemical literature and databases, providing a comprehensive understanding of its characteristics and potential applications.
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide belongs to the class of acrylamides, which are known for their reactivity and versatility in organic synthesis. These compounds are often utilized in polymerization processes, pharmaceuticals, and as intermediates in organic reactions.
The synthesis of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide typically involves a multi-step process:
The molecular formula of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is C17H19N O3. Its structure consists of two aromatic rings (one with an ethoxy group and the other with a methoxy group) connected through an acrylamide linkage.
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide can participate in various chemical reactions typical for acrylamides:
The reactivity of this compound is influenced by the electron-donating nature of the methoxy and ethoxy groups, which can stabilize positive charges during electrophilic attacks.
The mechanism of action for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide largely depends on its interactions at a molecular level:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide.
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has potential applications in:
The compound N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide has a well-defined chemical identity. Its molecular formula is C₁₈H₁₉NO₃, with a molecular weight of 297.35 g/mol, as confirmed by PubChem records [2]. This conflicts with the weight of 403.5 g/mol noted in the outline, indicating a possible annotation error in source materials. The structure features three critical functional groups:
The trans (E) configuration predominates due to thermodynamic stability, as reflected in the SMILES notation: CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC [2]. This arrangement facilitates extended π-conjugation, influencing spectroscopic behavior and reactivity.
Table 1: Atomic Composition and Weight
| Component | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₃ |
| Molecular Weight | 297.35 g/mol |
| Carbon Atoms | 18 (60.59% by weight) |
| Hydrogen Atoms | 19 (6.43% by weight) |
| Nitrogen Atom | 1 (4.71% by weight) |
| Oxygen Atoms | 3 (16.13% by weight) |
The systematic IUPAC name for this compound is (E)-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide [2]. This naming follows standard conventions:
Isomerism considerations include:
Infrared (IR) Spectroscopy
The IR spectrum would exhibit key absorptions associated with:
Nuclear Magnetic Resonance (NMR)
Theoretical ¹H and ¹³C NMR assignments include:
Mass Spectrometry
High-resolution MS data from PubChem Lite predicts adducts including:
Table 2: Predicted Mass Spectrometry Adducts
| Adduct Type | m/z | Collision Cross-Section (Ų) |
|---|---|---|
| [M+H]⁺ | 298.14378 | 170.1 |
| [M+Na]⁺ | 320.12572 | 176.1 |
| [M-H]⁻ | 296.12922 | 176.5 |
| [M+NH₄]⁺ | 315.17032 | 184.9 |
No experimental crystal structure for N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide is available in public databases [1] [5]. However, conformational insights can be inferred from analogues and computational models:
Table 3: Predicted Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.5 Å, b = 7.0 Å, c = 25 Å |
| Density | ~1.25 g/cm³ |
| Hydrogen Bonding | N-H⋯O (2.8–3.0 Å) |
Future studies should prioritize single-crystal X-ray diffraction to validate these predictions and quantify packing motifs.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4